Product packaging for Butyl cyanoacetate(Cat. No.:CAS No. 5459-58-5)

Butyl cyanoacetate

Cat. No.: B1661982
CAS No.: 5459-58-5
M. Wt: 141.17 g/mol
InChI Key: DJACTCNGCHPGOI-UHFFFAOYSA-N
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Description

Contextualization of Butyl Cyanoacetate (B8463686) within Cyanoacrylate Chemistry

Butyl cyanoacetate is a significant organic compound within the broader family of cyanoacrylates. wikipedia.org These are esters of 2-cyano-2-propenoic acid, and n-butyl cyanoacetate (n-BCA) is specifically the butyl ester. wikipedia.org Cyanoacrylates are known for their fast-acting adhesive properties, commonly recognized in products like "Super Glue". wikipedia.org The chemistry of these compounds is centered around the cyanoacrylate group, which rapidly undergoes polymerization in the presence of water or other ionic substances. wikipedia.orgwikipedia.org This reactivity is what makes them effective as instant adhesives. chemeurope.com this compound serves as a key intermediate and building block in the synthesis of these and other valuable organic molecules. cymitquimica.comchemicalbook.com While ethyl 2-cyanoacrylate is a common component in household superglues, n-butyl cyanoacrylate is frequently used in medical-grade adhesives. wikipedia.orgacs.org

Historical Trajectories and Modern Relevance in Scientific Inquiry

The discovery of cyanoacrylates dates back to 1942 during World War II, when scientists, including Dr. Harry Coover at Eastman Kodak, were searching for optically clear plastics for gun sights. bris.ac.ukaronalpha.net They found that the formulation stuck to everything it touched and was initially rejected. aronalpha.net The true potential of cyanoacrylates as an adhesive was not realized until 1951 when Coover and his team rediscovered them while researching heat-resistant polymers for jet canopies. bris.ac.ukaronalpha.net This led to the first commercial sale of a cyanoacrylate adhesive in 1958. aronalpha.net

The medical applications of cyanoacrylates were explored early on. chemeurope.com n-Butyl cyanoacrylate, in particular, has been used in medicine since the 1970s. wikipedia.org It was famously used as a tissue adhesive to control bleeding in wounded soldiers during the Vietnam War. chemeurope.combris.ac.uk Today, this compound remains highly relevant in scientific research. It is a crucial precursor for the synthesis of n-butyl cyanoacrylate adhesives used in surgery and wound closure. nih.govwikipedia.org Beyond adhesives, it is a versatile intermediate in the production of pharmaceuticals and other specialty chemicals. guidechem.comdatainsightsmarket.com

Scope and Objectives of Contemporary this compound Research

Modern research on this compound is multifaceted. A primary objective is the development of more efficient and environmentally friendly synthesis methods. datainsightsmarket.com This includes exploring novel catalysts and reaction conditions to improve yield and reduce waste. datainsightsmarket.com Another significant area of research focuses on its application in materials science. Scientists are investigating the polymerization of n-butyl cyanoacrylate, derived from this compound, to create novel polymers and nanoparticles. wikipedia.orgresearchgate.net These materials have potential applications in drug delivery systems, as they can be designed to be biodegradable and biocompatible. pharmaexcipients.commdpi.com

Furthermore, research is ongoing to expand the use of this compound as a reagent in various organic reactions. chemicalbook.com Its utility in forming carbon-carbon bonds makes it a valuable tool for synthesizing complex molecules. aston.ac.uk In the pharmaceutical sector, this compound is an important intermediate for creating a range of medicinal compounds. guidechem.comdatainsightsmarket.com The overarching goal of contemporary research is to leverage the unique chemical properties of this compound to develop innovative solutions in medicine, materials science, and organic synthesis. nih.govdatainsightsmarket.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B1661982 Butyl cyanoacetate CAS No. 5459-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-cyanoacetate
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InChI

InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3
Source PubChem
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InChI Key

DJACTCNGCHPGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H11NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044439
Record name Butyl cyanoacetate
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Molecular Weight

141.17 g/mol
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CAS No.

5459-58-5
Record name Butyl cyanoacetate
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Record name Butyl cyanoacetate
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Record name Acetic acid, 2-cyano-, butyl ester
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Record name Butyl cyanoacetate
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Record name BUTYL CYANOACETATE
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Ii. Advanced Synthetic Methodologies for Butyl Cyanoacetate

Esterification Reactions of Cyanoacetic Acid and Butanol

The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, remains a fundamental approach for synthesizing butyl cyanoacetate (B8463686). uclouvain.be The general mechanism involves the protonation of the carbonyl group of cyanoacetic acid by the catalyst, which increases its electrophilicity and facilitates a nucleophilic attack by butanol. uclouvain.be Subsequent dehydration leads to the formation of the ester. Recent research has focused on enhancing this established reaction through various process improvements and the development of novel catalytic systems.

Key enhancements to traditional acid-catalyzed esterification focus on overcoming equilibrium limitations, primarily by efficiently removing the water produced during the reaction. One significant improvement involves conducting the esterification in the presence of inorganic salts, such as sodium chloride and sodium sulfate, which may be present from the preceding synthesis of cyanoacetic acid. chemguide.co.uk This eliminates the need for a costly and time-consuming filtration step of the viscous, molten cyanoacetic acid before esterification, thereby streamlining the commercial preparation process. chemguide.co.uk The reaction can proceed with a sulfuric acid catalyst at temperatures between 105°C and 130°C without causing abnormal formation of malonic acid esters. chemguide.co.uk

Another advanced technique is the use of a beta zeolite membrane coupled with the reaction vessel. thieme-connect.de This membrane selectively removes water from the reaction mixture through pervaporation, thereby continuously shifting the reaction equilibrium towards the product. thieme-connect.de In a related esterification of citric acid and n-butanol, this method significantly increased the conversion of the carboxylic acid from 71.7% to 99.2% when using p-Toluenesulfonic acid (PTSA) as the catalyst. thieme-connect.de

Beyond traditional mineral acids like sulfuric acid, research has explored a diverse range of new catalysts to improve reaction rates, selectivity, and ease of separation. These can be broadly categorized into homogeneous and heterogeneous systems.

Heterogeneous Catalysts: Solid acid catalysts are particularly advantageous as they can be easily filtered from the reaction mixture and potentially reused. Examples include:

Ion-exchange resins: Acidic cation exchange resins, such as Amberlyst-15, have been effectively used to catalyze the esterification of acetic acid with butanol, demonstrating the applicability of such systems. orgsyn.org

Sulfonic acid-functionalized silica: Materials like dendritic fibrous nano-silica decorated with sulfonic acid groups have proven effective in the esterification of levulinic acid with n-butanol. uclouvain.be Similarly, sulfonic acid-functionalized hybrid silicas, prepared by grafting and subsequent oxidation, show good catalytic activity for acetic acid-butanol esterification. google.com

Zirconia-supported catalysts: A series of solid acid catalysts synthesized by impregnating hydrous zirconia with silicotungstic acid has been shown to be effective for esterification reactions, with a 15 wt% loading of silicotungstic acid on zirconia providing high surface area and acidity. google.com

Homogeneous and Other Novel Catalysts:

Enzymatic Catalysts: Lipases have been employed in enzyme-promoted cascade reactions that include esterification. orgsyn.org This biocatalytic approach offers high selectivity under mild conditions. orgsyn.org

Brønsted Acidic Ionic Liquids (BAILs): These ionic liquids, particularly those with multiple –SO3H functional groups, have demonstrated excellent catalytic activity for the esterification of n-butanol with acetic acid under mild conditions. libretexts.org Their advantages include low corrosiveness and simple separation of the catalyst from the product. libretexts.org

Mixed Catalyst Systems: A combination of silicotungstic acid and p-toluene sulfonic acid has been used as an effective mixed catalyst for the synthesis of ethyl cyanoacetate, a principle that is applicable to the butyl ester. google.comgoogle.com

The following table summarizes the performance of various novel catalyst systems in analogous esterification reactions.

Catalyst SystemReactantsYield/ConversionReference
Beta Zeolite Membrane (PV) + PTSACitric Acid + n-Butanol99.2% Conversion thieme-connect.de
Brønsted Acidic Ionic Liquid (IL-5)Acetic Acid + n-Butanol>95% Yield libretexts.org
15% Silicotungstic Acid / Zirconian-Butyric Acid + n-Butanol~100% Selectivity google.com
Sulfonic Acid-Functionalized SilicaAcetic Acid + n-Butanol>80% Conversion google.com

The choice of solvent can significantly influence reaction rates and equilibrium yields in esterification. A patented method highlights the use of a dual-solvent system to enhance the production of cyanoacetic acid esters. This system comprises a first solvent, in which cyanoacetic acid has a high solubility (e.g., methanol, ethanol, 1-butanol), and a second solvent that is substantially insoluble in water (e.g., toluene, xylene, hexane). This configuration ensures the reaction system remains homogeneous while facilitating the easy separation of water via azeotropic distillation, which drives the reaction to completion and improves the ester yield. The reflux temperature is typically maintained between 55°C and 90°C. General studies on esterification equilibria confirm that solvents with low polarizability and high hydrogen bond acceptor capacity can favor the reaction.

Alternative Synthetic Routes to Butyl Cyanoacetate

An important alternative to esterification is the nucleophilic substitution of a halogen on a butyl haloacetate with a cyanide salt. This method avoids the direct handling of cyanoacetic acid.

This synthetic route involves the reaction of a butyl haloacetate, such as butyl bromoacetate (B1195939) or butyl chloroacetate (B1199739), with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide ion (e.g., Br⁻ or Cl⁻) from the α-carbon of the ester in an Sₙ2 reaction. chemguide.co.uk The reaction is typically heated under reflux to proceed at a reasonable rate. chemguide.co.uk

This method has been documented for the synthesis of tert-butyl cyanoacetate from tert-butyl bromoacetate and potassium cyanide. While effective, a key consideration is the solvent system, as the presence of water can lead to the formation of hydroxy-substituted byproducts. chemguide.co.uk

The solvent plays a critical role in the cyanation of haloacetates. While classic procedures often call for anhydrous ethanolic conditions to prevent the formation of butyl hydroxyacetate, optimized processes have successfully employed hydroalcoholic solvent systems.

A Japanese patent describes a high-yield method for producing t-butyl cyanoacetate by reacting a t-butyl monohaloacetate with an alkali metal cyanide in a hydroalcoholic solvent containing an alcohol with 1 to 3 carbon atoms. The key to optimizing this system is controlling the mass ratio of water to alcohol, which is specified to be in the range of 0.2 to 20. This controlled amount of water helps dissolve the alkali metal cyanide while minimizing the hydrolysis side reaction. The molar ratio of the alkali metal cyanide to the haloacetate is maintained between 1.01 and 1.50 to ensure complete conversion.

The following table presents data from the patent, illustrating the effect of the hydroalcoholic solvent system on the reaction yield.

HaloacetateCyanideSolvent System (g)Water/Alcohol RatioYieldReference
t-Butyl Bromoacetate (100g)KCN (34.4g)Water (86.5g) / Methanol (81.5g)1.0680.1%
t-Butyl Bromoacetate (20g)NaCN (5.2g)Water (20.3g) / Ethanol (23.6g)0.8680.4%

This data demonstrates that a carefully optimized hydroalcoholic solvent system can provide high yields for the cyanation route, offering an efficient alternative to the direct esterification of cyanoacetic acid.

Cyanation of Butyl Haloacetates with Alkali Metal Cyanides

Stoichiometric Control of Alkali Metal Cyanide Reactants

The synthesis of cyanoacetic acid esters, such as this compound, often proceeds via the nucleophilic substitution of a haloacetate ester with an alkali metal cyanide. A common route involves the reaction of an alkyl chloroacetate with sodium cyanide or potassium cyanide. orgsyn.orggoogle.com The stoichiometric balance between these reactants is a critical parameter influencing reaction yield and purity.

Research and established procedures demonstrate varied approaches to the molar ratio of reactants. In some methods, a slight excess of the cyanide salt is employed to ensure the complete conversion of the chloroacetate starting material. For instance, one procedure for ethyl cyanoacetate uses approximately 5.8 moles of sodium cyanide for 5.3 moles of chloroacetic acid (a precursor to the ester), representing about a 9% molar excess of the cyanide. orgsyn.org Conversely, other processes utilize an excess of the haloacetate ester. A German patent describes a process where ethyl chloroacetate is used in a 145% excess relative to sodium cyanide, and butyl chloroacetate is used in a 164% excess. google.com This strategy aims to maximize the consumption of the more expensive or hazardous cyanide reagent, with the unreacted chloroacetate ester being recovered through distillation. The choice of stoichiometry depends on factors such as the relative cost of reactants, the ease of separating unreacted starting materials from the product, and the desire to minimize residual cyanide in the waste stream. Careful control of this ratio is essential to suppress side reactions and maximize the yield of the desired this compound.

Temperature and Reaction Time Profiles for Enhanced Yields

Temperature and reaction duration are fundamental parameters that must be precisely controlled to achieve high yields and minimize the formation of by-products in the synthesis of this compound. The reaction between sodium chloroacetate and sodium cyanide is exothermic, necessitating careful temperature management. orgsyn.org

Different protocols report specific temperature and time profiles that have been optimized for high conversion rates. For the cyanidation of sodium chloroacetate, the reaction temperature is typically maintained above 80°C to accelerate the nucleophilic substitution while avoiding undesirable side reactions. google.com Continuous processes have been designed to operate at temperatures between 88°C and 97°C, taking advantage of the heat of reaction to aid in water removal and maintain a stable temperature. google.comgoogle.com In batch processes, reaction times can be significantly longer. One documented method involves heating the reactants at 95°C to 100°C for 24 hours to ensure the reaction goes to completion. google.com

For the subsequent esterification of cyanoacetic acid with butanol, typical conditions involve refluxing the mixture, often with an acid catalyst and azeotropic removal of water. google.com Orthogonal experiments to optimize the synthesis of the related ethyl cyanoacetate found that a reaction temperature of 80°C for a duration of 3.5 hours provided the highest esterification rate. e3s-conferences.org These findings underscore that the optimal temperature and time profile is a balance between achieving a rapid reaction rate and preventing the thermal decomposition of the product or reactants. googleapis.com

Table 1: Comparative Analysis of Reaction Conditions for Cyanoacetate Synthesis

Reactants Catalyst/Solvent Temperature Time Yield Reference
Sodium Chloroacetate, Sodium Cyanide, n-Butanol Sulfuric Acid 105-130°C (esterification) Not specified 87% google.com
Chloroacetic Acid, Sodium Carbonate, Sodium Cyanide n-Butanol 97°C (cyanidation) 7.5 min residence High google.com
Chloroacetic Acid, Sodium Cyanide, Ethanol Hydrochloric Acid 95°C (cyanidation) 5 min (boil) 97-98% (crude) orgsyn.org
Butyl Chloroacetate, Sodium Cyanide Acetic Acid 95-100°C 24 h 64.5% google.com
Sodium Chloroacetate, Sodium Cyanide Water 88-90°C Continuous 98.5-99% google.com
Cyanoacetic Acid, Ethanol Silicotungstic/p-Toluene Sulfonic Acid 80°C 3.5 h Optimized Rate e3s-conferences.org

One-Pot Esterification and Amide Formation Approaches

Extending this concept, tandem reactions that involve both esterification and subsequent amide formation in a single pot have been explored for cyanoacetic acid. For example, a chemo- and regioselective one-pot process has been developed where cyanoacetic acid undergoes an initial esterification, and the water produced is consumed in a subsequent Ritter reaction to form an amide. chemspider.com While this specific example uses tert-butyl methyl ether to form a different product, the principle illustrates the potential for sequential, one-pot transformations starting from cyanoacetic acid. Such strategies, which combine esterification with other functional group transformations, offer a streamlined pathway to complex derivatives.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of energy-efficient technologies and the replacement of hazardous chemicals with safer alternatives.

Microwave-Assisted Synthesis (MAS) for Process Intensification

Microwave-Assisted Synthesis (MAS) is a powerful technology for process intensification in organic chemistry. Compared to conventional heating, microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid temperature increase and significantly reduced reaction times. iosrjournals.org This technique has been successfully applied to Knoevenagel condensation reactions, which are closely related to cyanoacrylate synthesis. organic-chemistry.org Studies show that reactions which might take several hours under conventional reflux conditions can often be completed in a matter of minutes using MAS, frequently with improved yields. iosrjournals.org The use of microwave energy avoids the need for a traditional oil bath, resulting in a safer and more straightforward setup. The application of MAS to the esterification of cyanoacetic acid or its preceding cyanidation step holds significant promise for intensifying the production of this compound, reducing energy consumption, and increasing throughput.

Sustainable Solvents and Reagents

The choice of solvents and reagents is a primary focus of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. jove.com In traditional esterification and cyanoacetate synthesis, solvents such as toluene, dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF) are common, but they pose environmental and health hazards. rsc.orgrsc.org

Recent research has identified several "greener" solvents that can serve as effective replacements. jove.com

Dimethyl Carbonate (DMC): This solvent is a sustainable alternative for Steglich-type esterification reactions. rsc.org

Acetonitrile (B52724): It has been used as a less hazardous solvent for esterification, allowing for high yields and simplifying product isolation without the need for column chromatography. jove.comnih.gov

Bio-based Alcohols: The use of bio-butanol, produced from the fermentation of biomass, as a reactant would align with the green chemistry principle of using renewable feedstocks. wikipedia.org

Ionic Liquids: These have been employed as recyclable catalysts and solvents in Knoevenagel condensations, offering rapid, room-temperature reactions without the need for volatile organic solvents. iosrjournals.orgaston.ac.uk

By replacing conventional hazardous solvents with these greener alternatives, the synthesis of this compound can be made substantially more sustainable.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the industrial application of this compound. The purification process typically involves a multi-step approach to remove unreacted starting materials, catalysts, and by-products.

Following the synthesis, the crude reaction mixture is often neutralized. For instance, if an acid catalyst like sulfuric acid is used, the mixture is treated with a basic solution, such as a 25% soda ash (sodium carbonate) solution, to neutralize the acid and facilitate its removal. google.com This is followed by washing with water to dissolve inorganic salts like sodium chloride and sodium sulfate, which are by-products of the cyanidation step. The organic layer containing the this compound is then separated from the aqueous layer. google.com

The final and most critical step for obtaining high-purity product is fractional distillation under reduced pressure (vacuum distillation). longdom.org This technique is necessary because this compound has a relatively high boiling point and can be susceptible to decomposition at atmospheric pressure. googleapis.com By reducing the pressure, the boiling point is lowered, allowing for safe and efficient separation from less volatile impurities and any remaining butanol. A typical reported boiling point for this compound is 115°C at a pressure of 15 mm Hg. google.com The combination of neutralization, washing, and vacuum distillation allows for the production of clear, colorless, high-purity this compound with yields reported as high as 87%. google.com

Iii. Mechanistic Investigations of Butyl Cyanoacetate Reactivity

Nucleophilic Additions and Condensation Reactions

The electron-withdrawing properties of the adjacent cyano and carbonyl groups render the α-hydrogens of butyl cyanoacetate (B8463686) acidic, making the α-carbon a potent nucleophile upon deprotonation. This reactivity is central to its participation in nucleophilic addition and condensation reactions. masterorganicchemistry.comlibretexts.org

The Knoevenagel condensation is a cornerstone reaction for butyl cyanoacetate, providing a powerful method for carbon-carbon bond formation. caribjscitech.comacs.org The general mechanism involves the reaction of the active methylene (B1212753) group of this compound with a carbonyl compound, such as an aldehyde or ketone. caribjscitech.com The process is initiated by a basic catalyst, which abstracts an α-hydrogen to form a resonance-stabilized enolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. caribjscitech.compcbiochemres.com The resulting tetrahedral intermediate subsequently undergoes dehydration, eliminating a molecule of water to yield the final α,β-unsaturated product, often a cyanoacrylate derivative. caribjscitech.com

The choice of catalyst is crucial in the Knoevenagel condensation. Weak bases are generally employed to facilitate the reaction. pcbiochemres.com Historically, piperidine (B6355638) was a common catalyst for this transformation. caribjscitech.com Over time, a variety of other bases have been explored to improve yields and reaction conditions. These include amines like triethylamine (B128534) and diisopropylethylamine. caribjscitech.comresearchgate.netresearchgate.net

More complex catalytic systems have also been developed. For instance, 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU)-based ionic liquids have shown excellent catalytic activity. researchgate.net The combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a hydroxyl-containing ionic liquid has been shown to promote the condensation efficiently in an aqueous medium, where the hydroxyl group on the ionic liquid is thought to accelerate the reaction through hydrogen bonding with the aldehyde's carbonyl group. rsc.org Bifunctional catalysts, which possess both acidic and basic sites, have also been employed to drive cascade reactions that include a Knoevenagel condensation step. researchgate.netnih.gov Triphenylphosphine (B44618) has been identified as an effective mild, solvent-free catalyst for the condensation of aldehydes with ethyl cyanoacetate, suggesting its applicability to this compound as well. organic-chemistry.org

CatalystSubstratesSolvent/ConditionsKey FindingsReference
PiperidineBenzaldehyde, Ethyl acetoacetateEthanolClassic catalyst for Knoevenagel condensation. caribjscitech.com
Diisopropylethylammonium acetate (B1210297) (DIPEAc)Various aldehydes, Ethyl cyanoacetateNot specifiedHigh yields, shorter reaction times, and broad substrate scope. researchgate.netscielo.org.mx
DABCO in [HyEtPy]Cl–H₂OAromatic aldehydes, Ethyl 2-cyanoacetateAqueousExcellent yields (83–99%) in short times (5–40 min); catalyst is recyclable. rsc.org
TriphenylphosphineAromatic/aliphatic aldehydes, Ethyl cyanoacetateSolvent-free, Microwave irradiationMild conditions, high stereoselectivity (E-geometry), and excellent yields. organic-chemistry.org
Poly(4-vinylpyridine) on Al₂O₃-SiO₂Benzaldehyde, Ethyl cyanoacetateWater, RefluxHigh yield (98%) with 100% selectivity to the arylidene product. researchgate.net

A synthetically crucial application of the Knoevenagel condensation is the reaction of alkyl cyanoacetates, such as this compound, with formaldehyde (B43269). scispace.com This reaction does not typically stop at the monomer stage but proceeds to form low molecular weight polymers or oligomers. scispace.comgoogle.com This process is a key step in the industrial production of cyanoacrylate monomers, which are subsequently obtained by cracking the oligomeric intermediates. pcbiochemres.comgoogle.com

Mechanistic studies have shown that the formation of these oligomers is consistent with an anionic polymerization mechanism. scispace.com The process is initiated by a base, and polymer chain lengths are governed by a chain transfer reaction to the alkyl cyanoacetate solvent. scispace.com This contrasts with a step-growth mechanism. The molecular weights of the resulting cyanoacrylate oligomers are typically in the range of 5,000-10,000 g/mol . scispace.com The degradation of these polymers in the presence of water yields formaldehyde and the corresponding alkyl cyanoacetate as end products. afinitica.com

The nucleophilic character of the enolate anion derived from this compound allows for alkylation at the α-carbon. This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.orgpressbooks.pub The process is typically carried out in two steps. First, the this compound is treated with a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the α-carbon, generating the enolate anion. libretexts.orgyoutube.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strong basicity and steric bulk, which minimizes side reactions. pressbooks.publibretexts.org

In the second step, the enolate anion acts as a nucleophile in an S_N2 reaction with a suitable electrophile, typically a primary alkyl halide. pressbooks.publibretexts.org The use of primary halides is preferred because secondary and tertiary halides are more prone to undergoing E2 elimination in the presence of the strongly basic enolate. libretexts.org This two-step sequence results in the substitution of an α-hydrogen with an alkyl group.

The synthesis of this compound itself provides mechanistic insights. Two primary methods are direct esterification and transesterification. guidechem.com

Direct Esterification : This method involves the reaction of cyanoacetic acid with butanol, typically under acid catalysis. guidechem.com This reaction follows the general mechanism of Fischer esterification. alfredstate.edu The process begins with the protonation of the carbonyl oxygen of cyanoacetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of butanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst. alfredstate.edu A significant challenge with tert-butyl cyanoacetate is that the ester group is susceptible to hydrolysis under acidic conditions. google.com

Transesterification : This approach involves reacting an existing alkyl cyanoacetate, such as methyl or ethyl cyanoacetate, with an excess of butanol in the presence of a catalyst. google.com Another route involves the reaction of t-butyl monohalogenated acetate with an alkali metal cyanide in a hydroalcoholic solvent. google.com Transesterification can also be used on oligomers; for example, a poly(methyl cyanoacrylate) can be transesterified with butanol to form a poly(butyl cyanoacrylate) oligomer, which is then depolymerized. google.com

Knoevenagel Condensation Pathways

Polymerization Mechanisms of Butyl Cyanoacrylate (Derived from this compound)

N-butyl cyanoacrylate (nBCA), derived from this compound, is renowned for its rapid polymerization, a property exploited in medical tissue adhesives. nih.govwikipedia.org The polymerization is typically initiated by weak nucleophiles, such as water or amines, leading to an anionic polymerization mechanism. pcbiochemres.comnih.gov

The mechanism proceeds as follows:

Initiation : A nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the monomer's vinyl group. This addition breaks the carbon-carbon double bond and forms a new carbanion at the α-carbon, which is stabilized by resonance through the cyano and ester groups. pcbiochemres.com

Propagation : The newly formed carbanion attacks another monomer molecule in a similar fashion, extending the polymer chain. This process repeats rapidly, leading to the formation of long polymer chains. nih.gov

Termination : The polymerization can be terminated by reaction with an acidic species or by other chain-terminating reactions.

Studies have shown that the polymerization of nBCA in contact with an ionic solution occurs in two distinct phases: an initial, rapid interfacial polymerization at the contact surface, followed by a slower volumetric polymerization where a reaction front moves through the bulk of the material. nih.gov The polymerization rate is influenced by factors such as the concentration of the glue and the pH of the environment. nih.govresearchgate.net In some cases, a depolymerization-repolymerization process can occur, where high molecular weight polymers initially form and then "unzip" back to monomer, which subsequently repolymerizes to form more stable, lower molecular weight polymers. nih.gov

Anionic Polymerization in Aqueous and Nonaqueous Media

Anionic polymerization is the most common and rapid polymerization method for butyl cyanoacrylate (BCA). researchgate.net This high reactivity is why BCA is a primary component of instant adhesives, as even weak bases like moisture can initiate the process. nih.govnih.gov The polymerization can proceed in both aqueous and nonaqueous environments, though the characteristics of the resulting polymer can differ significantly. In aqueous media, polymerization often yields lower molecular weight oligomers, typically in the range of 1000–3000 g/mol . researchgate.netmdpi.com Nonaqueous environments, such as in tetrahydrofuran (B95107) (THF), allow for the synthesis of much higher molecular weight polymers. nih.govmdpi.com

The process is often described as a "living" polymerization, particularly under controlled conditions, meaning that the propagating chain ends remain active until intentionally terminated. This "living" character is attributed to the C-H acidity of the polymer chain, which allows for restructuring depending on the surrounding environment. researchgate.net

The initiation of butyl cyanoacrylate's anionic polymerization occurs via a conjugate addition of a nucleophile to the electrophilic double bond of the monomer. rsc.org A wide range of nucleophiles can act as initiators:

Hydroxyl Ions: Water is a common initiator, with the hydroxyl ion (OH⁻) acting as the nucleophilic species. afinitica.com This is the principle behind the rapid curing of cyanoacrylate adhesives upon exposure to ambient moisture. nih.gov In aqueous solutions, hydroxyl ions are known to be rapid initiators. afinitica.com

Amines: Tertiary amines, such as pyridine (B92270) and triethylamine, are effective initiators. afinitica.comresearchgate.net The initiation mechanism involving amines can lead to a zwitterionic polymerization pathway, where the amine attacks the monomer to form a zwitterion that subsequently initiates the polymerization. rsc.orgresearchgate.net

Phosphines: Similar to amines, phosphines (e.g., triphenylphosphine) can initiate the polymerization of butyl cyanoacrylate. rsc.orgresearchgate.net This initiation also proceeds through a zwitterionic mechanism. nih.gov

Regardless of the specific initiating species (anionic or neutral nucleophile), the propagation step involves a carbanion. researchgate.net The initiator adds to the β-carbon of the monomer's double bond, creating a carbanionic active center on the α-carbon. This propagating carbanion is highly stabilized by resonance due to the presence of both the cyano (-CN) and the ester (-COOR) groups. researchgate.netbuffalo.edu These electron-withdrawing groups delocalize the negative charge, which explains the monomer's exceptionally high reactivity. researchgate.netafinitica.com This stability makes the carbanion relatively insensitive to certain potential reactants but not to acidic molecules which can cause termination. afinitica.com

This carbanion then propagates the polymer chain by attacking the β-carbon of another monomer molecule, extending the chain and regenerating the carbanion at the new chain end. This process repeats, leading to the rapid formation of the polymer.

The kinetics of butyl cyanoacrylate polymerization are highly sensitive to both pH and temperature.

pH: The pH of the reaction medium has a strong influence on polymerization. The process is initiated by bases and inhibited or terminated by acids. Strong acids can completely halt the polymerization by neutralizing the initiating base or by terminating the propagating carbanion. mdpi.compcbiochemres.com Weaker acids may only retard the polymerization. mdpi.com In aqueous dispersion polymerizations, the equilibrium molecular weight of the resulting polymer is higher at a lower pH. researchgate.net This is because acidic conditions slow down the interfacial anionic polymerization through reversible termination of the growing chains. acs.org

ParameterEffect on PolymerizationSource
Low pH (Acidic)Inhibits or retards polymerization; leads to higher equilibrium molecular weight in aqueous dispersions. mdpi.comresearchgate.netacs.org
High pH (Basic)Initiates and accelerates polymerization. nih.gov
Increasing TemperatureDecreases the overall rate of polymerization. rsc.org
Decreasing TemperatureIncreases the overall rate of polymerization. rsc.org

Controlling the molecular weight of poly(butyl cyanoacrylate) (PBCA) is a significant challenge due to the monomer's high reactivity. However, several strategies have been developed to achieve better control.

In nonaqueous systems like THF, the molecular weight can be tailored by manipulating a depolymerization-repolymerization process (DPRP). mdpi.com The amount of initiator, such as sodium methoxide (B1231860), is a key parameter; increasing the initiator concentration leads to a decrease in the final molecular weight. researchgate.netmdpi.com This method has been used to produce PBCA with molecular weights ranging from 1,000 to 200,000 g/mol . mdpi.com

Another approach involves using specific initiator systems. Frustrated Lewis Pairs (FLPs) have been successfully used to achieve a controlled living ionic polymerization of cyanoacrylates, allowing for the synthesis of polymers with narrow molecular weight distributions (polydispersity index ≤ 1.1) and targeted molecular weights. rsc.orgnih.gov Similarly, using superbases to activate a thiophenol initiator allows for the synthesis of well-defined PBCA with adjustable molecular weights (above 20,000 g/mol ) and moderate polydispersity (<1.4). mpg.de

In ideal living anionic polymerizations, the molecular weight is determined by the monomer-to-initiator ratio. nih.govsemanticscholar.org However, for cyanoacrylates, the initiation is often not faster than propagation, which complicates this relationship. nih.gov

MethodKey ParametersAchievable Molecular Weight (Mn)Polydispersity (Mw/Mn)Source
DPRP in THFConcentration of Sodium Methoxide (initiator)1,000 - 200,000 g/molVaries mdpi.com
Frustrated Lewis Pair InitiatorMonomer/Initiator RatioTargeted MW (e.g., ~100 kg/mol)~1.02 - 1.11 rsc.org
Superbase/Thiophenol InitiatorInitiator/Catalyst Ratio> 20,000 g/mol&lt; 1.4 mpg.de
Aqueous EmulsionpHTypically &lt; 8,000 g/mol (often 1000-3000 g/mol)Broad nih.govresearchgate.net

Radical Polymerization Pathways

While anionic polymerization is dominant, butyl cyanoacrylate can also undergo radical polymerization. This pathway is synthetically more challenging but can be useful for certain applications. nih.govnih.gov Radical polymerization of cyanoacrylates is only possible under strongly acidic conditions (e.g., pH close to 1), which are necessary to suppress the overwhelmingly fast anionic polymerization. nih.gov Traditional radical initiators like azobisisobutyronitrile (AIBN) can be used under these conditions. nih.gov This method has the advantage of potentially achieving high molecular weight polymers, in contrast to aqueous anionic polymerization which typically yields lower molecular weight products. nih.gov

Zwitterionic Polymerization Considerations

Zwitterionic polymerization is a specific type of ionic polymerization that occurs when a neutral nucleophile, such as a tertiary amine or phosphine, initiates the polymerization. rsc.orgresearchgate.netnih.gov The initiator attacks the monomer to form a zwitterion, which contains both a positive charge (on the nitrogen or phosphorus atom) and a negative charge (the carbanion). researchgate.net This carbanion then propagates the polymerization.

The presence of small amounts of water can have complex effects on zwitterionic polymerizations initiated by tertiary amines. afinitica.com While some studies reported no significant effect of water on the polymerization rate of BCA in THF, it has been shown that large concentrations of water can initiate polymerization on its own, even in the presence of acidic inhibitors. afinitica.com In some cases, using a non-ionic initiator like triphenylphosphine (which induces zwitterionic polymerization) can avoid the formation of lower molecular weight "daughter" polymers that are sometimes seen in purely anionic systems. nih.gov However, this pathway often proceeds without the level of control seen in some living anionic polymerizations. nih.gov The zwitterionic mechanism is also considered a possible pathway alongside anionic polymerization, and it is rarely performed in isolation in industrial settings because anionic polymerization often occurs as a side reaction. mdpi.com

Depolymerization-Repolymerization Processes (DPRP)

The depolymerization-repolymerization process (DPRP) is a significant factor in the context of poly(butyl cyanoacrylate) (PBCA), the polymer derived from this compound. This process involves the breakdown of the polymer into its monomeric units (depolymerization) and their subsequent reassembly into polymer chains (repolymerization). Mechanistically, the process is often initiated by the abstraction of a proton from the terminal unit of the polymer chain, which leads to the unzipping of the monomer. numberanalytics.com

The extent and rate of DPRP can be influenced by several factors. For instance, in the anionic polymerization of butyl cyanoacrylate initiated by sodium methoxide, the concentration of the initiator plays a crucial role. numberanalytics.comchemrxiv.org Higher concentrations of sodium methoxide can facilitate proton release, thereby promoting the formation of lower molecular weight daughter PBCA. numberanalytics.com This dynamic equilibrium between the polymer and its monomer allows for the tailoring of the molecular weight of the resulting PBCA. numberanalytics.comchemrxiv.orgacs.org

Furthermore, the "living" character of the PBCA chain, which allows for the depolymerization process, can be suppressed. End-capping the polymer chain effectively prevents monomer release and the subsequent repolymerization, leading to a more stable polymer. numberanalytics.comchemrxiv.orgacs.org This highlights the reversible nature of the polymerization of this compound under certain conditions.

Catalytic Transformations Involving this compound

This compound is a valuable precursor in a variety of transition metal-catalyzed reactions, enabling the synthesis of more complex molecular architectures.

Palladium-Catalyzed α-Arylation Reactions

Palladium catalysis has been effectively employed for the α-arylation of tert-butyl cyanoacetate. A notable example is a three-component coupling protocol that generates 3-oxo-3-(hetero)arylpropanenitriles. rsc.orgnih.govdigitellinc.comrsc.org This process involves the carbonylative palladium-catalyzed α-arylation of tert-butyl 2-cyanoacetate with (hetero)aryl bromides, followed by an acid-mediated decarboxylation step. rsc.orgnih.govdigitellinc.comrsc.org

The reaction conditions are designed to be mild, utilizing a stoichiometric amount of carbon monoxide and a base such as dicyclohexylmethylamine for the deprotonation step, which ensures a high degree of functional group tolerance. rsc.orgdigitellinc.comrsc.org The use of a palladium catalyst, often in conjunction with a ligand like Xantphos, is crucial for the transformation. snnu.edu.cn This methodology has proven effective for a range of aryl bromides, including those with both electron-donating and electron-withdrawing groups, as well as various heteroaryl bromides. nih.gov However, it has been noted that ortho-substituted aryl bromides can inhibit the reaction's reactivity. nih.gov

The versatility of this reaction is further demonstrated by its successful application with alternative electrophiles like phenyl triflate and benzyl (B1604629) chloride. nih.gov The resulting β-ketonitriles are obtained in good to excellent yields. nih.gov

Catalyst SystemElectrophileNucleophileProductYield (%)
Pd/Xantphos(Hetero)aryl bromidestert-Butyl cyanoacetate3-Oxo-3-(hetero)arylpropanenitriles63-89 nih.gov

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals catalyze reactions involving cyanoacetate derivatives, showcasing the broad utility of this class of compounds.

Copper-Catalyzed Reactions: Copper catalysts have been utilized in the cyanation of heterocycle C-H bonds where ethyl(ethoxymethylene)cyanoacetate serves as a non-toxic cyanating agent. rsc.org This transformation proceeds through a C-H bond activation mechanism. In other work, copper-catalyzed asymmetric radical cyanation has emerged as a method for producing α-chiral nitriles. snnu.edu.cn These reactions often involve the generation of carbon radicals from various precursors, which then react with a chiral copper catalyst. snnu.edu.cn

Ruthenium-Catalyzed Reactions: Ruthenium complexes are known to catalyze a variety of organic transformations, including oxidation reactions. numberanalytics.comnih.gov For instance, ruthenium catalysts have been employed in the oxidation of alkanes. acs.orgnih.gov While direct examples involving this compound in ruthenium-catalyzed cross-coupling are less common in the provided context, the broader field of ruthenium catalysis suggests potential for such applications, particularly in areas like C-H bond activation. doi.org

Nickel-Catalyzed Reactions: Nickel catalysis is a growing field, offering a more earth-abundant alternative to palladium for cross-coupling reactions. youtube.com Nickel-catalyzed methods are effective for C-O and C-N bond formation. chemrxiv.org While the direct nickel-catalyzed reaction of this compound is not explicitly detailed in the provided search results, the principles of nickel-catalyzed cross-coupling and C-H functionalization suggest its potential as a substrate in such transformations. rsc.orgyoutube.com

Iv. Applications of Butyl Cyanoacetate in Advanced Organic Synthesis

Precursor in Alpha-Cyanoacrylate Adhesive Synthesis

Butyl cyanoacetate (B8463686) is the primary starting material for producing n-butyl cyanoacrylate (BCA), the monomer that forms the basis of many commercial and medical-grade "superglues". nih.gov These adhesives are valued for their rapid polymerization and strong bonding capabilities. nih.gov

The transformation of butyl cyanoacetate into the n-butyl cyanoacrylate monomer is principally achieved through a Knoevenagel condensation reaction with formaldehyde (B43269), typically in the presence of a basic catalyst. nih.gov This process ultimately yields the monomer, but it first forms a polymer or oligomer that must be broken down. The synthesis can be broadly categorized into two main approaches: direct and indirect.

The direct synthesis method involves the Knoevenagel condensation of n-butyl cyanoacetate and a formaldehyde source, such as paraformaldehyde. nih.gov The reaction is typically conducted in a solvent like toluene, which aids in the removal of water formed during the condensation via azeotropic distillation. nih.gov A basic catalyst, for example, piperidine (B6355638) hydrochloride, is used to facilitate the reaction. nih.gov The initial product is an oligomeric mixture, which is then directly subjected to pyrolysis (thermal decomposition) under reduced pressure. This "cracking" process breaks down the oligomers into the desired n-butyl cyanoacrylate monomer, which is collected by distillation. nih.gov

Research has explored different heating methods to optimize this synthesis. Conventional heating with an oil bath has been compared to using microwave irradiation, with studies showing that microwaves can significantly reduce the reaction time while maintaining comparable yields. nih.gov

Table 1: Comparison of Heating Methods for Direct Synthesis of n-Butyl Cyanoacrylate
Heating SourceTotal Time (min)Monomer Yield (%)
Oil Bath15667
Microwave3465

Data derived from research comparing conventional and microwave heating for the direct synthesis of n-butyl cyanoacrylate. nih.gov

The indirect synthesis route begins with the same Knoevenagel condensation to form a polymer, poly(n-butyl cyanoacrylate) (PBCA). nih.gov However, in this approach, the resulting polymer is first isolated, purified, and dried before undergoing the final pyrolysis step. nih.gov The purification of the intermediate polymer aims to produce a higher purity monomer upon depolymerization. The purified PBCA is mixed with a polymerization inhibitor like hydroquinone (B1673460) and an acid catalyst such as phosphorus pentoxide before being heated under vacuum. nih.gov The thermal decomposition breaks the polymer chain, releasing the n-butyl cyanoacrylate monomer, which is then collected. nih.gov

Similar to the direct method, studies have compared heating techniques for the pyrolysis stage of the indirect synthesis, demonstrating that microwave heating can shorten the process time. nih.gov

Table 2: Comparison of Heating Methods for the Pyrolysis Stage of Indirect Synthesis
Heating SourcePyrolysis Time (min)Monomer Yield (%)
Oil Bath6681
Microwave3472

Data from the depolymerization stage of purified poly(n-butyl cyanoacrylate) using different heating methods. nih.gov

Synthesis of n-Butyl Cyanoacrylate Monomer

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. cymitquimica.comactylis.comdatainsightsmarket.com Its chemical structure provides a versatile scaffold for building a variety of bioactive compounds. cymitquimica.com

In the pharmaceutical industry, this compound is a useful building block. datainsightsmarket.com A German patent outlines a process for producing cyanoacetamide from n-butyl cyanoacetate and ammonia (B1221849) with a yield of 91%. google.com Cyanoacetamide itself is a well-known precursor for the synthesis of various pharmaceuticals.

Furthermore, the derivative of this compound, poly(n-butyl cyanoacrylate) or PBCA, is extensively researched for drug delivery applications. mdpi.comresearchgate.net PBCA is a biodegradable and biocompatible polymer that can be formulated into nanoparticles. mdpi.comresearchgate.net These nanoparticles serve as carriers to encapsulate active pharmaceutical ingredients, offering a promising approach for targeted drug delivery and creating sustained-release drug profiles. nih.govmdpi.com

This compound is also utilized as an intermediate raw material in the production of agrochemicals. cymitquimica.comgoogle.com The broader class of cyanoacrylates, which can be synthesized through Knoevenagel condensation reactions involving intermediates like this compound, has been investigated for various biological activities. scielo.org.mxjmcs.org.mx Research has shown that certain cyanoacrylate derivatives possess herbicidal properties, making them candidates for the development of new crop protection products. scielo.org.mx The reactivity of this compound allows for the introduction of diverse functional groups, enabling the synthesis of novel compounds that can be screened for potential use as pesticides, fungicides, or plant growth regulators. scielo.org.mx

Building Block for Heterocyclic Compound Synthesis

The structure of this compound, featuring carbonyl and cyano functional groups in a 1,3-relationship, makes it an exemplary starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.net These reactions leverage the electrophilic nature of the carbonyl carbon and the carbon of the nitrile group, as well as the nucleophilicity of the active methylene (B1212753) group.

Bidentate reagents, which possess two nucleophilic or electrophilic centers, are commonly employed in reactions with this compound to construct ring systems. The dual functionality of both this compound and the bidentate reagent allows for cyclization to occur, forming stable heterocyclic structures. Cyanoacetamide derivatives, which can be formed from this compound, are particularly reactive intermediates in this context. researchgate.net For instance, reactions with bidentate nucleophiles like hydrazines, ureas, or amidines can lead to the formation of five- or six-membered heterocycles. The carbonyl and cyano groups serve as suitably located electrophilic sites for the nucleophilic centers of the reagent to attack, leading to condensation and subsequent ring closure. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems from Cyanoacetate Derivatives and Bidentate Reagents

Bidentate Reagent TypeIntermediateResulting Heterocycle
Phenyl isothiocyanateCyanoacetanilideThiophene derivative researchgate.net
Carbon disulfide / Methyl iodideCyanoacetanilidePyrrole derivative researchgate.net
HydroxylamineCyanoacetanilideAzirine derivative researchgate.net

The two hydrogen atoms on the carbon atom at position C-2, situated between the electron-withdrawing ester and nitrile groups, are notably acidic and are referred to as "active hydrogens." biosynth.com This "active methylene" group is a key site of reactivity, readily participating in base-catalyzed condensation and substitution reactions. researchgate.net

A primary example of this reactivity is the Knoevenagel condensation, where the active methylene group of this compound reacts with aldehydes or ketones. scielo.br This reaction forms a new carbon-carbon double bond and is a foundational step in many multi-component reactions that lead to complex heterocycles, such as dihydropyrimidinones (DHPMs) in reactions analogous to the Biginelli reaction. scielo.br The resulting adduct from the Knoevenagel condensation contains functionalities that can undergo subsequent intramolecular cyclization to yield a variety of ring systems. scielo.br

Table 2: Illustrative Knoevenagel Condensation with tert-Butyl Cyanoacetate

Aldehyde ReactantReagentsProduct
3-PhenylpropionaldehydeAlumina, Ethanol, NaBH₄tert-Butyl 2-cyano-5-phenylpentanoate rsc.org

Use as a Cyanomethylating Agent

Cyanomethylation involves the introduction of a cyanomethyl group (-CH2CN) or a substituted cyanomethyl group (-CHRCN) onto a substrate. This compound is an effective reagent for this purpose due to the acidity of its active methylene protons. biosynth.com

The process involves the deprotonation of the C-2 carbon with a suitable base to generate a carbanion. This carbanion serves as a powerful nucleophile that can attack a variety of electrophilic centers, thereby transferring the cyanomethyl moiety. This strategy is widely used to form new carbon-carbon bonds. For instance, the alkylation of this compound with haloalkanes, as described previously, is a form of cyanomethylation where the this compound anion acts as the cyanomethylating agent. rsc.org This reactivity makes this compound a valuable tool for elongating carbon chains and introducing the synthetically useful cyano and ester functionalities in a single step.

Table 3: Example of Alkylation (Cyanomethylation) using tert-Butyl Cyanoacetate

Electrophile (Haloalkane)BaseSolventProduct
(5-Bromopentyloxy)(tert-butyl)dimethylsilaneK₂CO₃DMFtert-Butyl 7-(tert-butyldimethylsilyloxy)-2-cyanoheptanoate rsc.org

V. Research on Butyl Cyanoacrylate Derivatives and Analogues

Structure-Activity Relationships of Cyanoacetate (B8463686) Esters

The reactivity of the ester is heavily influenced by the electron-withdrawing properties of the adjacent nitrile (cyano) and carbonyl groups. These groups increase the acidity of the methylene (B1212753) (CH₂) group situated between them, making it a reactive site for condensation reactions such as the Knoevenagel condensation. wikipedia.org

Structure-activity relationship (SAR) studies on various ester-containing compounds illustrate how modifications can impact biological effects. For instance, in studies of phenolic acid esters, both the number of hydroxyl groups on the aromatic ring and the length of the alkyl ester side chain were found to significantly affect their cytotoxic and antiproliferative properties. uc.pt The lipophilicity conferred by the alkyl chain length plays a crucial role in the rate of incorporation into cells. uc.pt Similarly, in research on estratriene derivatives, the presence of a sterically unhindered hydrogen bond acceptor at a key position was identified as crucial for enhanced anticancer activity. nih.gov These principles are broadly applicable to cyanoacetate esters, where changes in the butyl group or additions of other substituents would be expected to modulate reactivity, polymerization kinetics, and biological interactions.

Synthesis and Characterization of Novel Butyl Cyanoacetate Derivatives

The synthesis of new derivatives based on the this compound scaffold is an active area of research aimed at creating compounds with enhanced or novel properties. These efforts often involve classical organic reactions adapted for this specific class of molecules.

Structural Modifications and Their Synthetic Implications

Structural modifications to the this compound molecule can be pursued through several synthetic strategies. A primary method for creating derivatives is the Knoevenagel condensation, which involves the reaction of the active methylene group of the cyanoacetate with an aldehyde or ketone. nih.gov This reaction is versatile and can be conducted under various conditions, including using microwave assistance to align with green chemistry principles. nih.gov

The synthesis of cyanoacetamide derivatives, which are structurally related to cyanoacetate esters, provides insight into relevant synthetic transformations. These can be prepared by reacting the ester with an amine. For example, N-benzylcyanoacetamide can be synthesized from ethyl cyanoacetate and benzylamine (B48309) using butyl lithium as a catalyst. researchgate.net Such reactions demonstrate how the ester group can be modified to create a diverse range of amide derivatives. The resulting cyanoacetamide compounds are themselves valuable synthons for creating more complex heterocyclic systems. researchgate.net

Influence of Substituents on Reactivity and Polymerization

Substituents have a profound effect on the reactivity of the this compound monomer and its subsequent polymerization into poly(butyl cyanoacrylate) (PBCA). The polymerization is typically an anionic process, initiated by nucleophiles like water or other bases. mdpi.comnih.gov The high reactivity stems from the β-carbonyl-like structure, where the nitrile and carbonyl groups stabilize the formation of a carbanion, which is the propagating species in the polymerization. mdpi.com

The rate and characteristics of polymerization are highly sensitive to the reaction environment. Key factors include:

pH: The concentration of initiating anions (like OH⁻) is pH-dependent. Acidic conditions are often used to control the typically rapid polymerization. nih.govresearchgate.net Optimal conditions for producing nanoparticles via dispersion polymerization have been identified at a pH of 2.5. researchgate.net

Initiators: The type and concentration of the initiator are critical. In nonaqueous environments, using an initiator like sodium methoxide (B1231860) allows for control over the polymer's molecular weight through a depolymerization-repolymerization process. mdpi.comnih.govresearchgate.net

Stabilizers: In the synthesis of PBCA nanoparticles, stabilizers such as dextran (B179266) or polysorbates are used. nih.govnottingham.ac.uk The type and concentration of these stabilizers influence the final particle size, with different stabilizers yielding nanoparticles ranging from 20 nm to 800 nm in diameter. nottingham.ac.uk

Furthermore, end-capping the resulting polymer chain is a significant modification that suppresses depolymerization and prevents the release of the monomer, thereby increasing the chemical stability and shelf-life of the polymer. mdpi.comnih.gov

Comparative Studies with Other Alkyl Cyanoacetates (e.g., Methyl, Ethyl, Isobutyl, Octyl Cyanoacetates)

The properties of poly(alkyl cyanoacrylates) are significantly influenced by the length of the alkyl side chain. Comparative studies have shown that this structural difference impacts degradation rates and biocompatibility.

Longer-chain cyanoacrylates, such as n-butyl and n-octyl cyanoacrylate, are generally better tolerated in biological systems than their short-chain counterparts like methyl and ethyl cyanoacrylate. mdpi.comresearchgate.net The primary reason is their slower degradation rate, which reduces the local concentration of degradation byproducts that can cause tissue inflammation. mdpi.com While earlier formulations like methyl and ethyl cyanoacrylates were often discarded due to toxicity concerns, the newer generation, including n-butyl-2-cyanoacrylate and octyl-2-cyanoacrylate, have found widespread use. researchgate.net

Different n-butyl cyanoacrylate (nBCA) formulations can also exhibit distinct properties. A study comparing two nBCA glues, Glubran 2 and Histoacryl, found that their physical properties and polymerization kinetics varied when mixed with an iodized oil. nih.gov For example, the viscosity and polymerization rate were dependent on the concentration of the glue in the mixture. nih.gov This highlights that even within the same alkyl ester category, formulation differences can lead to significant performance variations.

Comparison of Alkyl Cyanoacrylate Properties
Alkyl GroupRelative Degradation RateGeneral Biocompatibility ProfileReference
Methyl/EthylFastAssociated with higher inflammation and toxicity mdpi.comresearchgate.net
n-ButylSlowerConsidered biocompatible with lower toxicity mdpi.comnih.gov
n-OctylSlowWell-tolerated due to slow degradation mdpi.com

Poly(butyl cyanoacrylate) (PBCA) Research

Poly(butyl cyanoacrylate) (PBCA) is a synthetic, biodegradable polymer that has been extensively researched, particularly for its use in creating nanoparticles for biomedical applications. PBCA nanoparticles can be synthesized through methods like emulsion or interfacial polymerization. nih.gov Their characteristics, such as size and drug loading capacity, can be tailored by adjusting the synthesis parameters. researchgate.netwaocp.com

Research has focused on controlling the molecular weight of the synthesized PBCA. While aqueous polymerization typically yields low molecular weight polymers (under 3000 g/mol ), nonaqueous methods have been developed to produce higher molecular weight PBCA, which can influence the physicochemical properties of resulting nanoparticles. mdpi.comnih.gov

Biocompatibility Studies of PBCA

The biocompatibility of PBCA is a cornerstone of its use in medical applications. It is generally regarded as a biocompatible and biodegradable material. mdpi.comnih.gov However, its compatibility is not absolute and depends on the specific context of its use, including its form (bulk vs. nanoparticle) and the biological environment.

In Vitro Studies: Cytotoxicity studies using cell lines are a primary method for assessing biocompatibility. Multiple studies have evaluated PBCA nanoparticles on various cell lines. For example, cisplatin-loaded PBCA nanoparticles were tested on rat glioma C6 cells and breast cancer T-47D cells. nih.govwaocp.com These studies often use assays like the MTT test to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a substance needed to inhibit a biological process by half. nih.govwaocp.comfrontiersin.org While the nanoparticles themselves are designed to be of low toxicity, when loaded with chemotherapeutic drugs, they show enhanced cytotoxic effects against cancer cells compared to the free drug. waocp.comnih.govwaocp.com

Hemocompatibility: For applications involving contact with blood, hemocompatibility is crucial. Tests on two different cyanoacrylate-based surgical glues, including one based on n-butyl cyanoacrylate, found their blood compatibility to be acceptable for their intended use. cardiolinkgroup.com

Selected In Vitro Cytotoxicity Data for Drug-Loaded PBCA Nanoparticles
Cell LineDrugFormulationIC₅₀ Value (µM)Reference
Rat Glioma C6Cisplatin (B142131)Free Cisplatin99 nih.gov
Rat Glioma C6CisplatinCisplatin-PBCA-NPs67 nih.gov
Breast Cancer T-47DCisplatinFree Cisplatin84 waocp.com
Breast Cancer T-47DCisplatinCisplatin-PBCA-NPs48 waocp.com
H460 (Lung Cancer)DoxorubicinFree Doxorubicin0.058 frontiersin.org
MX20 (Resistant Cancer)DoxorubicinFree Doxorubicin0.813 frontiersin.org

Degradation Kinetics and Mechanisms of PBCA

The degradation of poly(butyl cyanoacrylate) (PBCA) is a critical aspect influencing its stability and application, particularly in biomedical fields. Research has identified that the polymer is inherently unstable under certain conditions, undergoing degradation through distinct mechanisms. afinitica.com The primary degradation pathway for poly(alkyl cyanoacrylates) is the hydrolytic scission of the polymer chain. afinitica.com This process occurs in the presence of water and results in the formation of formaldehyde (B43269) and this compound as end products. afinitica.com

Studies have shown that the degradation rate is influenced by the polymer's environment. In neutral conditions, the degradation rate decreases as the length of the alkyl side chain increases, meaning PBCA degrades more slowly than its counterparts with shorter chains like poly(methyl cyanoacrylate). afinitica.com However, under alkaline conditions in a homogeneous solution, the degradation rate is significantly higher. afinitica.com

A key mechanism identified for PBCA degradation, especially in solution, is a "depolymerization-repolymerization" (DPRP) process. mdpi.comsciprofiles.com This phenomenon involves a dynamic equilibrium where the polymer chains degrade from their terminus, unzipping to release monomer units, which then subsequently repolymerize into new, typically much lower molecular weight "daughter" polymers. afinitica.comnih.gov This process can be initiated by strong bases, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), which deprotonate the chain end, leading to rapid depolymerization. afinitica.comnih.gov However, this degradation can also occur even without a deliberately added strong base, with the molecular weight of PBCA decreasing drastically over a few hours when dissolved in solvents like acetonitrile (B52724) or acetone. afinitica.comnih.gov This inherent instability suggests that for polymers created via anionic polymerization, the entire sample can degrade over time. afinitica.com

The degradation process can be managed to some extent. The instability and monomer release can be suppressed by end-capping the PBCA chain, which removes the "living" character of the polymer. mdpi.comsciprofiles.com Additionally, the degradation can be inhibited by the presence of acids. afinitica.com

Table 1: Summary of PBCA Degradation Mechanisms and Influencing Factors

Mechanism Description Key Products Influencing Factors References
Hydrolytic Scission Cleavage of the polymer backbone in the presence of water.Formaldehyde, this compoundPresence of water; pH (faster in alkaline conditions). afinitica.com
Depolymerization-Repolymerization (DPRP) Unzipping of polymer chains from the terminus to release monomers, followed by repolymerization into lower molecular weight chains.Butyl cyanoacrylate monomer, lower MW PBCAPresence of base (e.g., TBAOH); occurs spontaneously in some organic solvents. afinitica.commdpi.comsciprofiles.comnih.gov

Controlled Polymerization of PBCA for Specific Applications

Controlling the polymerization of butyl cyanoacrylate (BCA) is essential for tailoring the properties of the resulting PBCA for specific applications, such as drug delivery systems. sciprofiles.com Anionic polymerization is the most common method for synthesizing PBCA. nih.gov However, traditional methods, especially in aqueous media, often yield polymers with low molecular weights, typically under 3000 g/mol , due to the inherent instability of high molecular weight PBCA. mdpi.comsciprofiles.com

To overcome these limitations, research has focused on developing reliable synthesis strategies to control the molecular weight and stability of PBCA. One successful approach involves conducting the polymerization in a nonaqueous environment. sciprofiles.com In such systems, the depolymerization-repolymerization process (DPRP) can be harnessed to tailor the polymer's molecular weight. mdpi.comsciprofiles.com The amount of the initiator, such as sodium methoxide, has been identified as a key parameter to control the DPRP and achieve the desired molecular weight. mdpi.comsciprofiles.com Furthermore, the stability of the resulting polymer can be significantly improved by "end-capping" the polymer chains, which prevents the DPRP mechanism and subsequent monomer release. mdpi.comsciprofiles.com

Another advanced technique for achieving high control over the polymerization process is the use of frustrated Lewis pairs (FLPs). A hydrogenated FLP, [TMPH+][HB(C6F5)3−], has been shown to promote a controlled living ionic polymerization of cyanoacrylates. rsc.org This method allows for the synthesis of PBCA with varying degrees of polymerization and narrow molecular weight distributions (polydispersities as low as 1.07-1.11). rsc.org A significant advantage of this technique is the ability to perform sequential monomer addition to create well-defined block copolymers, a feat that has been historically challenging for cyanoacrylates. rsc.org

For the production of PBCA nanoparticles, dispersion polymerization in an acidic aqueous medium (e.g., pH 2.5) using a steric stabilizer like dextran 70 has proven effective. researchgate.net While anionic polymerization is prevalent, radical polymerization under acidic conditions also presents a viable, though more difficult, pathway for synthesis. nih.govnih.gov

Table 2: Methods for Controlled Polymerization of PBCA

Method Key Reagents/Conditions Controlled Parameters Advantages References
Nonaqueous Anionic Polymerization Sodium methoxide (initiator), nonaqueous solvent.Molecular WeightUtilizes DPRP to tailor MW; end-capping improves stability. mdpi.comsciprofiles.com
Frustrated Lewis Pair (FLP) Polymerization [TMPH+][HB(C6F5)3−] (initiator).Molecular Weight, Polydispersity, Polymer ArchitectureEnables synthesis of block copolymers; narrow MW distributions. rsc.org
Dispersion Polymerization Aqueous medium (pH 2.5), Dextran 70 (stabilizer).Particle SizeProduces colloidally stable nanoparticles. researchgate.net

Molecular Dynamics Simulations for PBCA Properties

Molecular dynamics (MD) simulations have become a valuable tool for investigating the properties of polymeric materials at the atomic level, providing insights that complement experimental findings. researchgate.net For poly(butyl cyanoacrylate), MD simulations have been employed to understand its interaction with other materials and to predict its mechanical properties, which is particularly relevant for its use in composite materials for applications like bone scaffolds. researchgate.net

One study utilized MD simulations to examine the binding energy of n-butyl cyanoacrylate (NBCA) on different crystallographic planes of hydroxyapatite (B223615) (HA), a primary component of bone. researchgate.net The simulations revealed that the binding energy was highest on the HA (110) plane, a result attributed to its high planar atom density. researchgate.net

Furthermore, the simulations were used to calculate and analyze the mechanical properties of a mixed system of HA and NBCA. The results indicated that the HA(110)/NBCA composite system possesses stronger mechanical properties than pure HA. researchgate.net This finding suggests that the mechanical strength of a bone scaffold could be modulated by varying the amount of NBCA binder used during a 3D printing process. researchgate.net By calculating the radial distribution function, the simulations also elucidated the nature of the interface interaction between the two components. researchgate.net

While studies directly simulating the bulk properties of PBCA are specific, the methodology is well-established. For similar polymers like poly(n-butyl methacrylate), MD simulations using all-atom force fields have successfully predicted bulk densities and surface tensions. nih.gov These simulations also show how polymer chains and side groups orient themselves at interfaces, with ester side-chains segregating to the surface, a behavior that would be crucial in understanding the surface properties of PBCA films and nanoparticles. nih.gov

Table 3: Findings from Molecular Dynamics (MD) Simulations of n-Butyl Cyanoacrylate (NBCA)

Property Investigated System Studied Key Findings Implications References
Binding Energy n-Butyl cyanoacrylate (NBCA) on Hydroxyapatite (HA) crystallographic planes (001, 100, 110).The HA (110) plane showed the highest binding energy with NBCA due to high planar atom density.Guides the selection of materials for creating strong composite interfaces. researchgate.net
Mechanical Properties HA(110)/NBCA mixed system vs. pure HA.The composite system (HA/NBCA) is mechanically stronger than pure HA.Allows for the fabrication of multi-grade strength bone scaffolds by controlling binder volume. researchgate.net
Interface Interaction Radial distribution function of HA(110)/NBCA.Elucidated the nature of the interaction at the interface between the polymer and the mineral.Provides fundamental understanding for optimizing composite material performance. researchgate.net

Vi. Advanced Analytical and Spectroscopic Characterization in Butyl Cyanoacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of butyl cyanoacetate (B8463686). Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the molecule's carbon-hydrogen framework, confirming the identity and purity of the compound. youtube.com

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals correspond to the different chemical environments of the hydrogen atoms in the n-butyl group and the active methylene (B1212753) group. The integration of these signals provides a quantitative measure of the protons in each environment, further validating the structure.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the nitrile group, and the distinct carbons of the butyl chain. youtube.comafinitica.com The chemical shifts are characteristic of their specific bonding and electronic environment.

Interactive Table 1: Typical NMR Chemical Shifts (δ) for n-Butyl Cyanoacetate (Note: Values are approximate and can vary based on the solvent and instrument.)

NucleusGroupChemical Shift (ppm)
¹HCH₃ (butyl)~0.95 (triplet)
¹HCH₂ (butyl, next to CH₃)~1.42 (sextet)
¹HCH₂ (butyl, next to O)~1.67 (quintet)
¹HCH₂ (cyano)~3.50 (singlet)
¹HO-CH₂ (butyl)~4.20 (triplet)
¹³CCH₃ (butyl)~13.6
¹³CCH₂ (butyl, next to CH₃)~18.9
¹³CCH₂ (cyano)~24.9
¹³CCH₂ (butyl, next to O)~30.3
¹³CO-CH₂ (butyl)~66.5
¹³CC≡N (nitrile)~114.5
¹³CC=O (ester)~162.7

Data sourced from spectral databases and literature. afinitica.comhu-berlin.desigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in butyl cyanoacetate. The IR spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. sigmaaldrich.comnih.gov

The most characteristic peaks in the IR spectrum of this compound include a sharp, intense band for the nitrile (C≡N) stretch, a strong absorption from the carbonyl (C=O) group of the ester, and bands corresponding to the C-O stretching of the ester linkage. researchgate.netpolymerinnovationblog.comyoutube.com The presence and position of these peaks provide conclusive evidence for the compound's functional group composition.

Interactive Table 2: Characteristic IR Absorption Bands for n-Butyl Cyanoacetate

Functional GroupBondWavenumber (cm⁻¹)Description
NitrileC≡N Stretch~2240 - 2260Sharp, medium-to-strong intensity
Carbonyl (Ester)C=O Stretch~1735 - 1750Strong, sharp intensity
EsterC-O Stretch~1250 - 1300Strong intensity
AlkaneC-H Stretch~2800 - 3000Medium-to-strong intensity

Data sourced from spectral databases. nih.govresearchgate.netpolymerinnovationblog.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

While not applicable to the monomer itself, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique in this compound research, specifically for analyzing the polymers derived from it. tandfonline.com GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. youtube.com

In the study of poly(butyl cyanoacrylate) (PBCA), GPC is employed to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). biomaterials.orgeag.com These characteristics are crucial as they influence the physical and mechanical properties of the resulting polymer. Research has shown that GPC results for Mn are often comparable to those obtained by other methods like MALDI-TOF mass spectrometry, though differences can be observed in Mw and PDI values. biomaterials.org Advanced techniques, such as Advanced Polymer Chromatography™ (APC™), have been used to monitor the polymerization process and tailor the molecular weight of PBCA. youtube.comeag.com

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the thermal properties of materials, particularly polymers. sigmaaldrich.com In the context of this compound, DSC is primarily applied to the study of poly(butyl cyanoacrylate) (PBCA) to determine its thermal transitions and to analyze the calorimetry of the polymerization reaction. mdpi.comresearchgate.net

Research findings indicate that DSC can be used to determine the glass transition temperature (Tg) of PBCA, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The Tg of PBCA is influenced by its molecular weight, with higher molecular weight polymers generally exhibiting higher Tg values. hu-berlin.de Anionically polymerized PBCA tends to have a low glass transition temperature. hu-berlin.de

DSC is also used to measure the heat flow associated with the polymerization of the butyl cyanoacrylate monomer. The reaction is known to be highly exothermic. nih.gov However, care must be taken during such analyses, as the volatility of the monomer can pose a risk of damaging the DSC equipment. nih.gov Studies have also used DSC to evaluate the degradation of cyanoacrylate-based adhesives, noting that degradation typically begins around 160 °C. mdpi.com

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique used extensively for separating and analyzing volatile compounds. For this compound, GC is a primary method for determining the purity of the monomer and for monitoring the progress of its synthesis. scribd.com

By using a GC system equipped with a suitable column and a detector, such as a Flame Ionization Detector (FID), a sample of this compound can be vaporized and its components separated. The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative assessment of purity. Commercial grades of this compound often specify a purity of 95% or higher as determined by GC. Furthermore, GC can be used to identify and quantify residual starting materials or byproducts from a synthesis reaction, making it an essential tool for process optimization and quality control.

Mass Spectrometry for Molecular Confirmation

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular identity of this compound. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which directly corresponds to its molecular weight.

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) is observed, confirming its molecular formula of C₇H₁₁NO₂ and a molecular weight of approximately 141.17 g/mol . sigmaaldrich.com The spectrum also displays a characteristic fragmentation pattern, where the molecule breaks apart into smaller, charged fragments. Analyzing these fragments provides further structural confirmation. The combination of GC with MS (GC-MS) is particularly powerful, as it separates the components of a mixture before they are individually analyzed by the mass spectrometer, providing a high degree of confidence in both identification and purity assessment. sigmaaldrich.comscribd.com

Interactive Table 3: Selected Mass Spectrometry Data for n-Butyl Cyanoacetate

Ion Typem/z ValueIdentity/Fragment
Molecular Ion141[C₇H₁₁NO₂]⁺
Fragment85[M - C₄H₈]⁺ or [NCCH₂CO]⁺
Fragment68[NCCH₂CO - OH]⁺
Fragment57[C₄H₉]⁺ (Butyl cation)
Fragment41[C₃H₅]⁺ or [CH₂CN]⁺

Data sourced from the NIST Mass Spectrometry Data Center.

Vii. Theoretical and Computational Studies of Butyl Cyanoacetate

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to calculate various molecular properties that are crucial for understanding the reactivity and behavior of a compound like butyl cyanoacetate (B8463686). eujournal.orgresearchgate.neteujournal.org

DFT calculations typically focus on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. eujournal.org

Other electronic properties that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. eujournal.org These parameters provide a quantitative measure of the molecule's electronic characteristics and are instrumental in predicting its behavior in chemical reactions. For instance, chemical hardness and softness are used to assess the stability and reactivity of a compound. researchgate.net

While specific DFT studies on butyl cyanoacetate are not extensively reported, calculations on related α-cyanoacrylates and other organic molecules with cyano groups provide a strong basis for the expected electronic properties. researchgate.neteujournal.org The presence of the electron-withdrawing cyano and ester groups significantly influences the electron distribution in this compound.

Below is a representative table of electronic properties for this compound that would be derived from DFT calculations, based on typical values for similar molecules.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value (Representative) Unit
HOMO Energy -7.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 6.3 eV
Ionization Potential 7.5 eV
Electron Affinity 1.2 eV
Electronegativity 4.35 eV
Chemical Hardness 3.15 eV
Chemical Softness 0.317 eV⁻¹

Note: These values are illustrative and would be determined with precision in a specific computational study.

Molecular Modeling and Simulation for Reaction Pathway Prediction

Molecular modeling and simulation are powerful tools for elucidating reaction mechanisms and predicting the most likely pathways for chemical transformations. These methods can map out the potential energy surface of a reaction, identifying transition states and intermediates. youtube.com This allows for the calculation of activation energies, which are crucial in determining the feasibility and rate of a reaction. youtube.comnih.gov

For this compound, molecular modeling can be applied to predict the pathways of its various reactions, such as the Knoevenagel condensation or Michael addition, where it serves as an active methylene (B1212753) compound. The modeling would involve constructing the reactant molecules, simulating their approach, and calculating the energy changes as new bonds are formed and existing bonds are broken.

The prediction of reaction pathways often involves several steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations. youtube.com

Transition State Search: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. youtube.com

Frequency Calculation: These calculations confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or a first-order saddle point (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

A computational study on the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724), a related cyano-containing compound, demonstrates how these methods can be used to compare different possible reaction pathways and determine the most favorable one by comparing their reaction free energies and energy barriers. nih.gov

Below is a hypothetical data table illustrating the kind of information that molecular modeling could provide for a key step in the Knoevenagel condensation of this compound with an aldehyde.

Table 2: Predicted Energetics for a Step in the Knoevenagel Condensation

Reaction Step Species Relative Energy (kcal/mol) Activation Energy (kcal/mol)
1 Reactants (this compound + Aldehyde) 0 -
2 Transition State 1 (Formation of Intermediate) 15.2 15.2
3 Intermediate -5.8 -
4 Transition State 2 (Water Elimination) 20.5 26.3
5 Products (Alkene + Water) -12.4 -

Note: The values in this table are hypothetical and serve to illustrate the outputs of a molecular modeling study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.net The fundamental principle of QSAR is that the similarities in the structures of molecules are reflected in their activities. researchgate.net

In a QSAR study, the first step is to generate numerical descriptors that quantify various aspects of the molecular structure. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, counts of functional groups).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).

Physicochemical descriptors: Such as lipophilicity (logP) and electronic parameters. researchgate.net

Once these descriptors are calculated for a set of molecules with known activities, a mathematical model is developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a predictive relationship. researchgate.net

For this compound, a QSAR model could be developed as part of a series of alkyl cyanoacetates (e.g., methyl, ethyl, propyl, butyl) to predict a specific biological activity, such as antimicrobial or antifungal properties. The model would seek to find a correlation between the changing length of the alkyl chain and the observed activity.

The following table is a hypothetical representation of data that would be used in a QSAR study of alkyl cyanoacetates.

Table 3: Hypothetical Data for a QSAR Model of Alkyl Cyanoacetates

Compound Alkyl Group Molecular Weight (g/mol) LogP Biological Activity (IC₅₀, µM)
Methyl Cyanoacetate Methyl 99.09 0.15 150
Ethyl Cyanoacetate Ethyl 113.12 0.65 125
Propyl Cyanoacetate Propyl 127.14 1.15 100
This compound Butyl 141.17 1.65 80

Note: The biological activity data is illustrative. A QSAR model would be formulated as: Activity = f(Molecular Weight, LogP, ...).

Such models are valuable in medicinal chemistry and toxicology for predicting the activity of new, untested compounds, thereby guiding synthesis and reducing the need for extensive experimental screening. researchgate.net

Viii. Emerging Research Areas and Future Directions

Butyl Cyanoacetate (B8463686) in Nanoscience and Nanotechnology

Butyl cyanoacetate is a key monomer in the synthesis of poly(butyl cyanoacrylate) (PBCA), a polymer that has garnered significant attention in the pharmaceutical and nanotechnology sectors. mdpi.com PBCA is recognized for its biocompatibility and biodegradability, making it a suitable material for creating nanoparticles for applications such as drug delivery. mdpi.com

The synthesis of poly(butyl cyanoacrylate) (PBCA) nanoparticles is a focal point of research, primarily for creating carriers for therapeutic agents. These nanoparticles can be synthesized under ambient conditions, and their size can be adjusted depending on the method used. researchgate.net

Two primary methods for synthesizing PBCA nanoparticles are anionic polymerization and miniemulsion polymerization. Anionic polymerization occurs when the butyl cyanoacrylate monomer is dispersed in an aqueous medium, leading to the formation of particles. This method has been successfully used to encapsulate molecules into nanocapsules. Miniemulsion polymerization is another technique employed, though its suitability for drug loading can vary.

The characterization of these nanoparticles is crucial for their application. Key parameters include particle size, polydispersity index, and zeta potential. For instance, studies have shown that nanoparticle size can be influenced by factors such as the pH of the dispersion medium and the concentration of stabilizers like dextran (B179266) 70. researchgate.net The use of different stabilizers, such as amphiphilic dextran derivatives, also affects the final physicochemical properties of the nanoparticles. nih.gov For example, increasing the concentration of amphiphilic dextran has been shown to decrease the final particle size. nih.gov

Research has explored the influence of various parameters on nanoparticle characteristics. The pH of the medium, polymerization time, and drug dosage can affect both particle size and encapsulation efficiency. researchgate.net For example, one study successfully prepared PBCA nanospheres with a uniform spherical shape, a particle size of 135.7 nm, and a zeta potential of -18.18 mV. researchgate.net

Synthesis Method Stabilizer(s) Used Key Findings/Characteristics Reference(s)
Emulsion PolymerizationDextran 70, Poloxamer 188Produced spherical nanoparticles with a size of 135.7 nm and zeta potential of -18.18 mV. researchgate.net
Dispersion PolymerizationDextran 70Optimal conditions identified as pH 2.5 and 65°C; resulted in colloidally stable particles. researchgate.net
Miniemulsion PolymerizationAmphiphilic Dextran DerivativesNanoparticle size decreased as the concentration of the amphiphilic dextran stabilizer increased. nih.gov
Anionic PolymerizationNot specifiedA common method for synthesizing PBCA nanoparticles in an aqueous medium.

The surface properties of nanoparticles are critical as they dictate the interaction with biological systems. Surface modification, or functionalization, is therefore a key step in designing nanoparticles for specific purposes, such as targeted drug delivery. researchgate.netcd-bioparticles.net The goal of surface modification is to alter the physical and chemical properties of the nanoparticle surface to improve factors like stability in biological fluids and to prevent unwanted interactions. cd-bioparticles.netmdpi.com

For PBCA nanoparticles, surface modification can be achieved during the synthesis process or by adsorbing molecules onto pre-formed nanoparticles. A common strategy involves coating the nanoparticles with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. uni-marburg.de This coating can increase the stability of the nanoparticles and reduce their clearance from the body by the immune system. uni-marburg.de Another substance used for surface coating is polysorbate 80 (Tween 80), which has been explored for its ability to inhibit certain drug resistance mechanisms in cancer cells. frontiersin.org

The process of double-coating nanoparticles, for instance with both Tween 80 and PEG, has been investigated as a method to enhance their effectiveness as drug carriers. frontiersin.org The modification of the nanoparticle surface with such molecules aims to control interactions with biological components, such as proteins, and to facilitate targeted delivery to specific cells or tissues. uni-marburg.de

Advanced Material Science Applications of this compound

Beyond nanomedicine, this compound serves as a building block for advanced materials, particularly in the fields of adhesives and polymer composites.

N-butyl cyanoacrylate is a monomer that polymerizes rapidly in the presence of moisture, forming a strong bond. perfectseal.comusbio.net This property makes it a valuable component in adhesive formulations, especially for medical and surgical applications where it is used as a tissue adhesive for wound closure. perfectseal.comresearchgate.net

Compared to other cyanoacrylates, such as the more common ethyl cyanoacrylate, n-butyl cyanoacrylate offers enhanced flexibility and superior mechanical properties. researchgate.net Research has shown that n-butyl cyanoacrylate adhesives can provide significantly higher shear bond strength compared to ethyl cyanoacrylate. researchgate.net This indicates a stronger and more durable bond. researchgate.net Formulations can also be enhanced with stabilizers to improve shelf life and stability without compromising bonding performance. google.comgoogle.com

Adhesive Type Mean Shear Bond Strength (MPa) Failure Mode Reference(s)
Ethyl CyanoacrylateLowest among tested groupsAdhesive researchgate.net
n-Butyl Cyanoacrylate Significantly higher than ethylMixed and Cohesive researchgate.net
Iso-amyl CyanoacrylateHighest among tested groupsMixed and Cohesive researchgate.net

Note: The table reflects comparative performance as detailed in the source, which found statistically significant differences between the groups. researchgate.net

Hybrid materials are created by combining dissimilar components, typically organic and inorganic, to achieve new, tailored properties. acs.org Composite materials also involve the combination of different phases, but the terms often refer to the degree of dispersion of these components. acs.org

In this context, poly(butyl cyanoacrylate) acts as a polymer matrix that can encapsulate or be combined with other materials to form composites. PBCA is a homopolymer composed of n-butyl-2-cyanoacrylate monomer units. mdpi.com The polymer itself can be considered the primary component of a composite material when it is used as a carrier matrix for other substances, such as in drug delivery systems. mdpi.com The synthesis process involves the polymerization of the this compound monomer to form the PBCA polymer, which then constitutes the bulk of the final material. mdpi.com These PBCA-based materials, often in the form of nanoparticles, are designed to have specific characteristics like biocompatibility and biodegradability.

Environmental and Sustainability Aspects of this compound Production

The production of chemicals like this compound is associated with environmental impacts that are receiving increasing attention. datainsightsmarket.com Key considerations include the consumption of raw materials, energy usage, and waste generation. itb.plresearchgate.net

An emerging trend in the chemical industry is the development of more sustainable and environmentally friendly synthesis processes. datainsightsmarket.com This includes a focus on bio-based and biodegradable synthesis methods to reduce the environmental footprint of production. datainsightsmarket.com Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product throughout its life cycle, from raw material extraction to production (a "cradle-to-gate" analysis). itb.plresearchgate.net Studies on related acetate (B1210297) compounds, like ethyl and n-butyl acetates, have shown that the production pathway can significantly influence the environmental impact. researchgate.net For example, a coproduction process where the by-products of one synthesis are used as inputs for another can lead to a decrease in environmental impacts compared to independent syntheses. researchgate.net

The conventional production of butyl acetate involves the Fischer esterification of butanol and acetic acid. itb.pl The raw materials and the energy consumed during production are the primary contributors to the environmental impact. researchgate.net Regulations concerning the environment and waste management also represent a significant factor for manufacturers. datainsightsmarket.com Furthermore, n-butyl acetate is considered readily biodegradable and has a low potential for bioaccumulation in the environment. ashland.com

Specialized Applications in Medical and Biomedical Engineering (Focus on Chemical Aspects)

The unique chemical properties of butyl cyanoacrylate and its polymer, poly(butyl cyanoacrylate), have made them valuable materials in advanced medical applications. Research is focused on refining their chemical characteristics for use as embolic agents and as nanocarriers for drug delivery.

N-butyl cyanoacrylate (nBCA) is a liquid embolic agent used in neuroendovascular treatments to block blood flow in abnormal blood vessels, such as in arteriovenous malformations (AVMs). doctorlib.orgnih.gov Its function is based on its rapid in-situ polymerization.

Chemical Mechanism of Embolization: The embolizing effect of nBCA is a direct result of its chemical structure. The monomer consists of a two-carbon ethylene (B1197577) molecule with a cyano group and an n-butyl ester group attached to one of the carbons. doctorlib.org This structure is highly reactive. Upon contact with ionic substances present in blood, such as anions (e.g., hydroxyl groups) or even the vessel endothelium, nBCA undergoes rapid anionic polymerization. doctorlib.orgresearchgate.net This polymerization process transforms the low-viscosity liquid into a solid, stable polymer cast that mechanically occludes the blood vessel. doctorlib.orgrsc.org

Key Chemical Properties:

Polymerization: The process is exothermic and results in the release of formaldehyde (B43269), which contributes to an acute and chronic inflammatory response in the vessel wall, leading to permanent occlusion. doctorlib.orgnih.gov

Viscosity and Polymerization Rate: The low viscosity of nBCA allows for deep penetration into complex vascular networks. researchgate.netrsc.org The rate of polymerization can be controlled by diluting the nBCA with an iodized oil, such as Lipiodol. nih.govresearchgate.net Higher concentrations of nBCA lead to faster polymerization; for example, the polymerization time in blood is less than one second at 67% nBCA and six seconds at 25% nBCA. nih.gov

Radiopacity: nBCA itself is radiolucent. To be visible under X-ray guidance during procedures, it is mixed with a radiopaque agent, most commonly Lipiodol. researchgate.net

The table below summarizes the key chemical aspects of nBCA as an embolic agent.

PropertyChemical DescriptionSignificance in Embolization
Monomer n-butyl-2-cyanoacrylate (BCA)The reactive liquid that is injected into the target vessel. doctorlib.org
Polymerization Trigger Ionic substances in blood (anions, endothelium)Initiates rapid solidification upon contact with the physiological environment. doctorlib.org
Polymerization Mechanism Anionic polymerizationForms a stable poly(butyl cyanoacrylate) solid mass.
By-products FormaldehydeContributes to the inflammatory response that aids in permanent vessel occlusion. nih.gov
Physical State Change Liquid to SolidMechanically blocks blood flow, independent of the patient's coagulation status. nih.govrsc.org

Poly(butyl cyanoacrylate) (PBCA) is a biodegradable and biocompatible polymer that is extensively studied for creating nanoparticles (NPs) for targeted drug delivery, particularly in cancer therapy. mdpi.com

Synthesis and Chemical Properties of PBCA Nanoparticles: PBCA nanoparticles are typically synthesized via anionic polymerization of n-butyl cyanoacrylate monomers in an aqueous medium. This process allows for the encapsulation of drugs, especially hydrophilic ones. The resulting nanoparticles are nanosized carriers that exhibit stability in vitro and are biodegradable.

A significant challenge in PBCA synthesis is controlling the polymer's molecular weight (MW). mdpi.com Traditional aqueous polymerization often results in low MW PBCA (1000–3000 g/mol ). mdpi.com Recent research has focused on non-aqueous polymerization environments to achieve higher MW polymers, which can influence the physicochemical properties and performance of the resulting nanoparticles. mdpi.com A key finding is that the amount of initiator, such as sodium methoxide (B1231860), can be used to control a depolymerization-repolymerization (DPRP) process, thereby tailoring the final molecular weight of the PBCA. mdpi.com Furthermore, end-capping the PBCA polymer chains can suppress this DPRP process, improving the chemical and shelf-life stability of the polymer. mdpi.com

These nanoparticles can be surface-modified to enhance their therapeutic efficacy. For instance, double-coating PBCA nanoparticles with surfactants like Tween 80 and polymers like polyethylene glycol (PEG) has been explored to overcome multidrug resistance in cancer cells, which is often mediated by efflux pumps like P-glycoprotein (P-gp). frontiersin.org

Research Findings on PBCA Nanoparticles for Drug Delivery:

Versatility: PBCA nanoparticles are considered one of the most common and effective carriers for delivering anti-cancer drugs.

Controlled Synthesis: A reliable synthesis strategy in a non-aqueous environment (anhydrous THF) allows for controlled molecular weight and improved stability of the PBCA polymer. mdpi.com

Drug Loading: Platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) have been loaded onto PBCA nanoparticles using an emulsion polymerization method. nih.gov

Overcoming Drug Resistance: Double-coated PBCA nanoparticles are being developed as a potential carrier system to overcome P-gp and breast cancer resistant protein (BCRP)-mediated multidrug resistance in cancer cell lines. frontiersin.org

Patent Landscape and Industrial Research Trends for this compound

The patent landscape and industrial research trends for this compound reflect its importance as a chemical intermediate, particularly for the pharmaceutical and polymer industries. The global market for this compound was valued at US 72 million by 2030, growing at a CAGR of 4.1%. valuates.com

Patented Production Methods: Numerous patents describe methods for producing this compound and its derivatives, often focusing on improving yield, simplifying the process, and ensuring safety.

A method for producing t-butyl cyanoacetate involves reacting t-butyl chloroacetate (B1199739) with potassium cyanide in a water-containing t-butanol solvent, aiming to improve upon previously low yields. google.com

Another patent describes a process for preparing cyanoacetamide from n-butyl cyanoacetate by reacting it with ammonia (B1221849) in the presence of a basic catalyst, achieving a yield of 91%. google.com

A process for synthesizing alpha-cyanoacrylate monomers involves the direct reaction of a cyanoacetate with polyformaldehyde under solventless conditions, highlighting a move towards more environmentally friendly processes. patsnap.com

The foundational Knoevenagel condensation reaction between an alkyl cyanoacetate and formaldehyde in the presence of a basic catalyst is also detailed in earlier patents. googleapis.com

The table below lists some representative patents related to the production of this compound and its derivatives.

Patent NumberTitle/SubjectKey Innovation
JP2003238510A Method for producing t-butyl cyanoacetateAims to provide a simple, high-yield process by reacting t-butyl monohalide acetate with an alkali metal cyanide in a hydroalcoholic solvent. google.com
DE10011191A1 Process for the preparation of cyanoacetamideDescribes the conversion of n-butyl cyanoacetate to cyanoacetamide with high yield using a basic catalyst. google.com
CN102633682A Continuous production process of cyanoacetateDetails a continuous process using a tubular reactor for high efficiency and automation, described as environment-friendly. google.com
US2467926A Preparation of monomeric alkyl alpha-cyano-acrylatesDescribes the fundamental reaction of an alkyl cyanoacetate with formaldehyde and subsequent depolymerization to obtain the monomer. googleapis.com

Industrial Research Trends: Current industrial research and market trends are driven by several key factors:

Pharmaceutical Demand: The growing demand from the pharmaceutical industry for this compound as a key intermediate in the synthesis of various products is a major market driver. datainsightsmarket.comvaluates.com

Sustainability Focus: There is an increasing focus on developing eco-friendly, bio-based, and biodegradable synthesis methods to address environmental concerns. datainsightsmarket.com

Technological Advancements: Innovations in production technology are aimed at enhancing efficiency and reducing manufacturing costs. datainsightsmarket.com This includes the integration of technologies like artificial intelligence (AI) in production and quality control. datainsightsmarket.com

High-Purity Grades: A rising demand for high-purity grades of this compound for specialized applications is pushing research towards more refined purification techniques. datainsightsmarket.com

Key players in the this compound market include companies like Hebei Yanxi Chemical Co. LTD., China Synchem Technology Co., Ltd., and Career Henan Chemical Co. valuates.com

Q & A

Q. How can this compound be integrated into supramolecular systems?

  • Methodology : Explore host-guest interactions with cyclodextrins or cucurbiturils via isothermal titration calorimetry (ITC). Characterize binding constants and stoichiometry using UV-Vis titration or fluorescence anisotropy .

Data Analysis & Reporting

Q. How should researchers address outliers in spectroscopic or chromatographic data?

  • Methodology : Apply Grubbs’ test for statistical outlier detection. Re-run experiments under identical conditions and cross-check with alternative techniques (e.g., GC-MS vs. HPLC). Document all anomalies in supplementary files .

Q. What are the ethical guidelines for citing prior work on cyanoacetate chemistry?

  • Methodology : Cite original publications for known compounds (e.g., tert-butyl derivatives) and avoid "citation stacking." Use tools like Zotero to manage references and ensure compliance with journal-specific formatting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.